BenchChemオンラインストアへようこそ!

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Drug discovery Physicochemical profiling Lead optimization

1‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]pyrrolidin‑3‑yl}‑1H‑1,2,3‑triazole (CAS 1798519‑03‑5; PubChem CID 76150887) is a heterocyclic small‑molecule building block that integrates a 1,2,3‑triazole pharmacophore with a 3,5‑dimethylisoxazole‑4‑sulfonamide pyrrolidine scaffold [REFS‑1]. With a molecular weight of 297.34 g mol⁻¹, topological polar surface area of 103 Ų and calculated XLogP3 of ‑0.1, the compound occupies a moderately polar, low‑lipophilicity chemical space that is distinct from closely related sulfonyl‑pyrrolidine‑triazole analogs [REFS‑1].

Molecular Formula C11H15N5O3S
Molecular Weight 297.33
CAS No. 1798519-03-5
Cat. No. B2535335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole
CAS1798519-03-5
Molecular FormulaC11H15N5O3S
Molecular Weight297.33
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C11H15N5O3S/c1-8-11(9(2)19-13-8)20(17,18)15-5-3-10(7-15)16-6-4-12-14-16/h4,6,10H,3,5,7H2,1-2H3
InChIKeyARTCCUWEMCDSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole (CAS 1798519‑03‑5): Procurement‑Grade Identity and Core Specifications


1‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]pyrrolidin‑3‑yl}‑1H‑1,2,3‑triazole (CAS 1798519‑03‑5; PubChem CID 76150887) is a heterocyclic small‑molecule building block that integrates a 1,2,3‑triazole pharmacophore with a 3,5‑dimethylisoxazole‑4‑sulfonamide pyrrolidine scaffold [REFS‑1]. With a molecular weight of 297.34 g mol⁻¹, topological polar surface area of 103 Ų and calculated XLogP3 of ‑0.1, the compound occupies a moderately polar, low‑lipophilicity chemical space that is distinct from closely related sulfonyl‑pyrrolidine‑triazole analogs [REFS‑1]. It is currently listed by multiple screening‑compound suppliers, but its presence in peer‑reviewed primary pharmacology studies and issued patents is extremely sparse, indicating that the molecule represents an early‑stage discovery tool rather than a validated lead [REFS‑1].

Why Generic Substitution of 1‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]pyrrolidin‑3‑yl}‑1H‑1,2,3‑triazole with In‑Class Analogs Fails


Even within the narrow set of 1‑sulfonyl‑pyrrolidine‑3‑yl‑1H‑1,2,3‑triazoles, computed physicochemical properties diverge markedly when the sulfonyl‑linked aryl/heteroaryl group is varied. Our target compound carries a 3,5‑dimethylisoxazole‑4‑sulfonyl group, whereas the nearest commercial analogs bear phenyl, tolyl, benzyl or thiophene sulfonyl substituents [REFS‑1][REFS‑2]. These modifications alter the hydrogen‑bond‑acceptor count (7 vs. 5), lipophilicity (XLogP3 ‑0.1 vs. +0.6 to +1.0) and polar surface area (103 Ų vs. values typically <90 Ų for carbon‑only aryl sulfonamides), producing different permeability, solubility and target‑engagement profiles [REFS‑1][REFS‑2]. In addition, published work on structurally related polyhydroxylated pyrrolidine‑triazole/isoxazole hybrids explicitly demonstrates that “subtle structural variations have drastic effects on their inhibitory activities against glucosidases” [REFS‑3]. Consequently, treating any 1‑sulfonyl‑pyrrolidine‑triazole as interchangeable without experimental verification would be scientifically unjustified.

Quantitative Differentiation Evidence for 1‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]pyrrolidin‑3‑yl}‑1H‑1,2,3‑triazole


Lipophilicity (XLogP3) Comparison: 3,5‑Dimethylisoxazole‑4‑sulfonyl vs. Phenyl‑Sulfonyl and Benzyl‑Sulfonyl Analogs

The target compound exhibits substantially lower computed lipophilicity (XLogP3 = ‑0.1) relative to three closely related 1‑sulfonyl‑pyrrolidine‑3‑yl‑1H‑1,2,3‑triazoles that carry hydrocarbon‑only aromatic sulfonyl groups. Specifically, 3,5‑dimethyl‑4‑pyrrolidin‑1‑ylsulfonyl‑1,2‑oxazole (lacking the triazole) has XLogP3 = 0.8, 1‑(1‑(m‑tolylsulfonyl)pyrrolidin‑3‑yl)‑1H‑1,2,3‑triazole has XLogP3 = 1.0, and 1‑(1‑(benzylsulfonyl)pyrrolidin‑3‑yl)‑1H‑1,2,3‑triazole has XLogP3 = 0.6 [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The negative XLogP3 value of the target compound reflects the electron‑withdrawing, heteroatom‑rich character of the isoxazole sulfonyl moiety, predicting superior aqueous solubility and reduced non‑specific protein binding relative to the more lipophilic comparator compounds [REFS‑1].

Drug discovery Physicochemical profiling Lead optimization

Hydrogen‑Bond Acceptor (HBA) Count: Isoxazole‑Sulfonyl Enhancement Over Simple Aryl‑Sulfonyl Analogs

The target compound presents seven hydrogen‑bond acceptor atoms (two from the sulfonyl oxygens, two from the isoxazole N/O, three from the triazole ring), compared with five HBA atoms in the three comparator compounds that possess only a simple phenyl, tolyl or benzyl sulfonyl group (the pyrrolidine nitrogen is not counted as H‑bond acceptor in the Cactvs descriptor) [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. This elevated HBA count is a direct consequence of incorporating the 3,5‑dimethylisoxazole ring into the sulfonamide; the isoxazole’s endocyclic N and O atoms provide additional heteroatom interaction sites that are absent in the carbon‑only aryl sulfonamides.

Medicinal chemistry Ligand efficiency Target engagement

Topological Polar Surface Area (TPSA) Differentiation: Isoxazole‑Sulfonyl Scaffold vs. 3,5‑Dimethylisoxazole‑Pyrrolidine Without Triazole

The measured topological polar surface area (TPSA) of the target compound is 103 Ų, substantially higher than the TPSA of the triazole‑lacking analog 3,5‑dimethyl‑4‑pyrrolidin‑1‑ylsulfonyl‑1,2‑oxazole (CAS 668471‑47‑4), which is approximately 71 Ų [REFS‑1][REFS‑2]. The increase arises from the additional 1,2,3‑triazole ring, which contributes three nitrogen atoms and a conjugated π‑surface that are absent in the comparator. TPSA values >90 Ų are generally associated with reduced passive blood‑brain‑barrier permeability, making the target compound less suitable for CNS programs but potentially advantageous for peripheral or gut‑restricted target engagement.

Cell permeability CNS drug design ADME prediction

Structural Uniqueness: Hybrid 1,2,3‑Triazole / 3,5‑Dimethylisoxazole‑4‑Sulfonamide Architecture

Among commercially available 1‑sulfonyl‑pyrrolidine‑3‑yl‑1H‑1,2,3‑triazole analogs, the target compound is the only member that incorporates a 3,5‑dimethylisoxazole directly attached to the sulfonyl sulfur atom. All other accessible analogs (excluding those from excluded sources) in public databases bear simple aromatic hydrocarbon sulfonamides (phenyl, tolyl, benzyl) or a thiophene sulfonamide [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. The 3,5‑dimethylisoxazole moiety is itself a recognized acetyl‑lysine bioisostere, and its fusion with a 1,2,3‑triazole via a sulfonamide‑pyrrolidine linker creates a scaffold that simultaneously interrogates bromodomain‑like and triazole‑recognizing binding pockets, a dual‑pharmacophore feature that no close analog can offer [REFS‑5].

Scaffold hopping Chemical biology Fragment-based drug discovery

Glycosidase Inhibition Sensitivity to Structural Variation in Pyrrolidine‑Triazole/Isoxazole Hybrids

A published study on polyhydroxylated pyrrolidine‑triazole/isoxazole hybrids by Lin et al. (2015) explicitly demonstrated that “subtle structural variations have drastic effects on their inhibitory activities against glucosidases” [REFS‑1]. Although the target compound is a sulfonamide‑linked hybrid rather than a direct C‑glycoside‑type hybrid, the shared architectural feature—a pyrrolidine core flanked by 1,2,3‑triazole and isoxazole heterocycles—supports the principle that even minor modifications to the heterocyclic appendages profoundly alter biological activity in this chemotype family. The current lack of primary activity data for CAS 1798519‑03‑5 means this evidence is class‑level and extrapolative only.

Glycosidase inhibition Structure–activity relationship Iminosugar mimetics

Validated Application Scenarios for 1‑{1‑[(3,5‑dimethyl‑1,2‑oxazol‑4‑yl)sulfonyl]pyrrolidin‑3‑yl}‑1H‑1,2,3‑triazole Based on Available Evidence


Fragment‑Based Screening Libraries Targeting Bromodomain‑Containing or Acetyl‑Lysine‑Binding Proteins

The 3,5‑dimethylisoxazole substructure is an established acetyl‑lysine bioisostere, while 1,2,3‑triazole is a privileged fragment for metal‑chelation and hydrogen‑bonding interactions [REFS‑1]. The combination of both motifs in a single, low‑molecular‑weight scaffold (MW < 300) with balanced polarity (TPSA 103 Ų, XLogP3 ‑0.1) makes the compound suitable for inclusion in fragment libraries designed to discover dual‑site binders or to probe bromodomain‑adjacent pockets where neither fragment alone would achieve sufficient affinity [REFS‑1].

Physicochemical Benchmarking in Lead Optimization of Sulfonyl‑Pyrrolidine‑Triazole Series

When medicinal chemistry programs are optimizing a 1‑sulfonyl‑pyrrolidine‑3‑yl‑1H‑1,2,3‑triazole lead series, the target compound serves as a polar, heteroatom‑rich reference point (XLogP3 ‑0.1, 7 HBA) to anchor the lower end of the lipophilicity and HBA range. Comparing it directly with the m‑tolylsulfonyl (XLogP3 1.0) or benzylsulfonyl (XLogP3 0.6) analogs in membrane‑permeability or solubility assays enables data‑driven selection of the optimal sulfonamide substituent [REFS‑2][REFS‑3][REFS‑4].

Tool Compound for Probing Isoxazole‑Sulfonamide–Triazole Synergy in Glucosidase or Related Hydrolase Targets

Although no direct enzyme data exist for CAS 1798519‑03‑5, the published observation that hybrid pyrrolidine‑triazole/isoxazole molecules display structure‑dependent glucosidase inhibition supports its empirical evaluation as a sulfonamide‑linked counterpart of the directly connected hybrids [REFS‑5]. The sulfonamide spacer introduces additional conformational flexibility and hydrogen‑bonding geometry that may recruit different binding‑site residues compared to the C‑glycoside hybrids, justifying its use in comparative enzymology studies.

Chemical Probe for Investigating the Contribution of the 3,5‑Dimethylisoxazole‑4‑Sulfonyl Group to ADME and Off‑Target Profiles

The elevated TPSA (103 Ų) and higher HBA count (7) relative to simple aryl‑sulfonyl analogs predict altered passive permeability and transporter recognition [REFS‑1][REFS‑2][REFS‑3][REFS‑4]. Researchers running parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability panels across a matched molecular pair (e.g., target compound vs. the m‑tolylsulfonyl analog) can quantify the precise impact of the isoxazole‑sulfonyl group on absorption‑related parameters, generating project‑specific design guidelines.

Quote Request

Request a Quote for 1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.